molecular formula C7H17Cl2N3O2 B8101198 2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride

2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride

Cat. No.: B8101198
M. Wt: 246.13 g/mol
InChI Key: RYCMAAFECCXGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride is a compound with significant interest in various scientific fields. It is a derivative of 5-aminopentanoic acid, which is known for its role as a weak gamma-aminobutyric acid (GABA) agonist . This compound has applications in chemistry, biology, medicine, and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride typically involves the reaction of 5-aminopentanoic acid with appropriate reagents to introduce the aminoethylideneamino group. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride involves its interaction with molecular targets such as GABA receptors. By binding to these receptors, it can modulate neurotransmission and influence various physiological processes. The pathways involved include the GABAergic signaling pathway, which plays a crucial role in regulating neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride is unique due to its specific aminoethylideneamino group, which imparts distinct chemical and biological properties. This makes it valuable for targeted research and applications that require precise modulation of GABAergic signaling .

Properties

IUPAC Name

2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCMAAFECCXGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride
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2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride
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2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride
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2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride
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2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride
Reactant of Route 6
2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride

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